molecular formula C10H11N3 B3047904 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine CAS No. 148257-48-1

2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine

Cat. No.: B3047904
CAS No.: 148257-48-1
M. Wt: 173.21 g/mol
InChI Key: CTUICISGLKIJLG-UHFFFAOYSA-N
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Description

2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine is a high-purity chemical compound supplied for research and further manufacturing applications. This heterocyclic organic compound features both pyridine and methyl-substituted imidazole rings, a structural motif known to be significant in various scientific fields. With the CAS Number 148257-48-1 and a molecular formula of C10H11N3, it has a molecular weight of 173.21 g/mol . The primary research applications of this compound and its analogs are found in material science and coordination chemistry. Imidazole derivatives are extensively studied for their performance as corrosion inhibitors for metals like copper, where they function by forming protective coordination films on metal surfaces . Furthermore, the imidazole scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents . Researchers value this compound as a key synthon or building block for the synthesis of more complex molecules, including metal-organic frameworks (MOFs) and functional ligands . This product is designated For Research Use Only and is strictly for laboratory and research applications. It is not intended for diagnostic, therapeutic, or any human or animal use .

Properties

IUPAC Name

2-[(2-methylimidazol-1-yl)methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-9-11-6-7-13(9)8-10-4-2-3-5-12-10/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUICISGLKIJLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148257-48-1
Record name 2-(2-Methylimidazol-1-ylmethyl)pyridine
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Record name 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine
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Record name 2-(2-METHYLIMIDAZOL-1-YLMETHYL)PYRIDINE
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Preparation Methods

The synthesis of NDD-094 involves several steps:

Chemical Reactions Analysis

NDD-094 can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are specific to the desired transformation. Major products formed from these reactions depend on the reaction type and starting materials.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity : Research indicates that compounds containing imidazole and pyridine moieties exhibit significant biological activities. For example, derivatives similar to 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine have shown promising antibacterial properties against various Gram-positive and Gram-negative bacteria .

Central Nervous System Effects : Some derivatives of this compound have been evaluated for their agonist activity at serotonin receptors (5-HT receptors), suggesting potential use in treating anxiety and depression. Studies have demonstrated that certain compounds can exhibit greater efficacy than established treatments like Buspirone .

Material Science Applications

Catalysis : The unique structure of this compound allows it to function as a catalyst in various organic reactions. Its ability to coordinate with transition metals enhances its utility in catalyzing reactions such as cross-coupling and oxidation processes.

Buffering Agents : In biological research, this compound has been utilized as a non-ionic organic buffering agent in cell cultures, maintaining pH levels conducive to cellular activities . This application is crucial for experiments requiring stable pH conditions for optimal enzyme activity.

Case Study 1: Antibacterial Efficacy

A study conducted on a series of imidazo[1,2-alpha]pyrimidine derivatives demonstrated that compounds structurally related to this compound exhibited potent antimicrobial activity against Mycobacterium species. The findings suggest that modifications to the imidazole or pyridine rings can significantly influence biological activity, paving the way for new antibiotic development .

Case Study 2: Serotonin Receptor Agonist Activity

Another investigation focused on the central effects of pyridinyl derivatives showed that specific compounds could effectively bind to serotonin receptors, influencing mood regulation. The study highlighted the potential therapeutic implications for anxiety disorders, indicating that further exploration into this class of compounds could yield novel treatments .

Mechanism of Action

The exact mechanism by which NDD-094 exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism : The target compound’s methylene bridge allows conformational flexibility, unlike 2-(1-methylimidazol-2-yl)pyridine, where direct linkage restricts rotation .
  • Benzimidazole Derivatives : Replacement of imidazole with benzimidazole (e.g., 2-(pyridin-2-ylmethyl)-1H-benzimidazole) enhances π-stacking interactions and antimicrobial activity but reduces solubility .
  • Substituent Effects: Ethoxymethyl groups (as in ) increase lipophilicity (LogP 1.94 vs.

Physicochemical Properties

  • Solubility : The methylene bridge in the target compound improves aqueous solubility compared to direct-linked analogs (e.g., ). Benzimidazole derivatives exhibit lower solubility due to aromatic stacking .
  • Thermal Stability : Imidazole-pyridine hybrids generally show moderate thermal stability (decomposition >200°C), while ethoxymethyl-substituted analogs may have lower melting points .

Biological Activity

The compound 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine is a member of the imidazole and pyridine family, known for its diverse biological activities. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a pyridine ring substituted with a 2-methyl-1H-imidazol-1-ylmethyl group. This structural configuration is pivotal in its interaction with biological targets, influencing its pharmacological properties.

Anticancer Activity

Research indicates that compounds with imidazole and pyridine moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines, including leukemia and solid tumors. A study demonstrated that certain imidazole derivatives inhibited dCTPase activity, leading to increased cytotoxicity in HL60 leukemia cells when combined with cytidine analogues .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. In vitro studies reported that related imidazole derivatives exhibited good antibacterial effects against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL . These findings suggest that this compound could be developed into an effective antimicrobial agent.

Enzyme Inhibition

The mechanism of action often involves the inhibition of specific enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, significantly affecting their activity. This property is crucial for the development of enzyme inhibitors that can modulate various biological pathways .

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : By binding to enzyme active sites, it inhibits their functions, which can lead to reduced proliferation of cancer cells or microbial growth.
  • Receptor Modulation : The compound may interact with receptor sites, altering signaling pathways critical for cell survival and proliferation.

Study on Anticancer Efficacy

In a study investigating the anticancer potential of related compounds, it was found that the introduction of a methyl group at the imidazole position significantly enhanced inhibitory activity against dCTPase. The most potent compound exhibited an IC50 value of 0.057 µM . This highlights the importance of structural modifications in enhancing therapeutic efficacy.

Antimicrobial Testing

Another study focused on the synthesis and evaluation of various imidazole derivatives for their antimicrobial properties. The results showed that compounds containing the imidazole ring displayed strong antibacterial activity against several strains, indicating their potential as new antimicrobial agents .

Research Findings Summary Table

Activity Target Effectiveness (IC50/MIC) Reference
AnticancerHL60 leukemia cellsIC50 = 0.057 µM
AntimicrobialVarious bacterial strainsMIC = 1 - 16 µg/mL
Enzyme InhibitiondCTPaseSignificant inhibition

Q & A

Q. What are the common synthetic routes for 2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine?

The compound is typically synthesized via alkylation reactions, where a pyridine derivative is functionalized with a 2-methylimidazole moiety. A standard approach involves reacting 2-(chloromethyl)pyridine with 2-methylimidazole under basic conditions (e.g., K₂CO₃ in DMF) to facilitate nucleophilic substitution . Alternative routes may utilize microwave-assisted synthesis to enhance reaction efficiency, reducing reaction times from hours to minutes while maintaining high yields .

Q. What spectroscopic techniques are employed to characterize the structure of this compound?

Structural confirmation relies on ¹H/¹³C NMR to identify proton and carbon environments, FT-IR for functional group analysis, and X-ray crystallography for resolving solid-state geometry. For example, X-ray studies of analogous imidazoline derivatives have revealed planar arrangements of the pyridine and imidazole rings, stabilized by π-π stacking . Mass spectrometry (HRMS) is critical for verifying molecular weight and purity .

Q. What are the known biological activities of this compound?

The compound serves as a structural motif in pharmaceuticals, such as the 5-HT₃ receptor antagonist ondansetron (ZOFRAN®), where it contributes to receptor binding via its imidazole-pyridine framework . Preliminary studies on related imidazole derivatives suggest potential antimicrobial and anti-inflammatory activities, though rigorous pharmacological validation is needed .

Q. How is the compound’s stability assessed under different storage conditions?

Stability studies involve monitoring degradation under varying temperatures, humidity, and light exposure using HPLC or TGA-DSC . Safety data sheets indicate that the compound should be stored in airtight containers at 2–8°C, protected from moisture and oxidizers, to prevent decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesis to improve yield and purity?

Optimization strategies include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves selectivity by enhancing thermal homogeneity .
  • Catalyst screening : Transition metals (e.g., Pd/Cu) can accelerate coupling steps, while phase-transfer catalysts improve solubility in biphasic systems .
  • In-line analytics : Real-time monitoring via FT-IR or Raman spectroscopy enables rapid adjustments to reaction parameters .

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction, coupled with refinement software like SHELXL , provides atomic-level resolution of bond angles, torsion angles, and intermolecular interactions. For example, studies on imidazoline analogs revealed unexpected deviations in dihedral angles (e.g., 72.9° between pyridine and substituent planes), highlighting conformational flexibility critical for biological activity . Discrepancies between computational and experimental data can be reconciled by refining hydrogen-bonding networks and validating against DFT-optimized structures .

Q. What strategies are used to analyze contradictory data in the compound’s biological activity studies?

Contradictions often arise from variations in assay conditions (e.g., pH, solvent) or structural modifications. Mitigation strategies include:

  • Dose-response profiling : Establishing EC₅₀/IC₅₀ curves across multiple cell lines or enzymatic assays .
  • SAR studies : Systematic substitution of the imidazole methyl group or pyridine ring can isolate pharmacophoric features responsible for activity .
  • Meta-analysis : Cross-referencing results with databases like PubChem to identify trends in bioactivity across analogs .

Q. What computational methods support the design of derivatives with enhanced properties?

  • Docking simulations : Tools like AutoDock predict binding poses to targets (e.g., 5-HT₃ receptors) by evaluating hydrogen bonding and hydrophobic interactions .
  • DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to guide modifications for improved stability or reactivity .
  • MD simulations : Track conformational dynamics in aqueous or lipid environments to optimize bioavailability .

Methodological Considerations

  • Data Contradiction Analysis : When conflicting bioactivity data arise, validate assays using orthogonal techniques (e.g., SPR alongside enzymatic assays) and confirm compound integrity via LC-MS .
  • Polymorph Screening : Use solvent evaporation or slurry methods to identify stable crystalline forms, as polymorphism can drastically alter solubility and efficacy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine
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2-((2-methyl-1H-imidazol-1-yl)methyl)pyridine

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